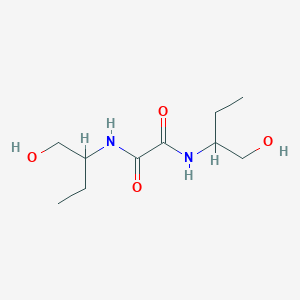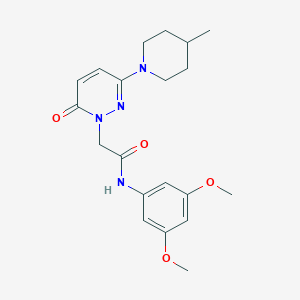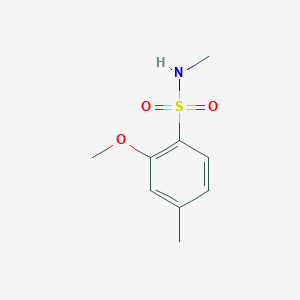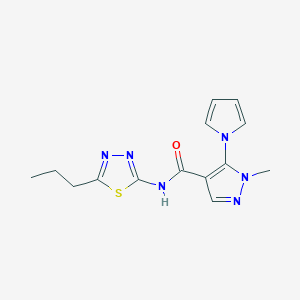![molecular formula C19H25FN4 B4503723 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-propanamine](/img/structure/B4503723.png)
1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-propanamine
Descripción general
Descripción
1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-propanamine is a useful research compound. Its molecular formula is C19H25FN4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.20632498 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Potential
Research has identified compounds structurally related to pyrazoles and indoles that have shown potential antipsychotic effects without interacting with dopamine receptors, which is a common mechanism for clinically available antipsychotic agents. These compounds were explored for their behavioral effects in animal models and their ability to inhibit conditioned avoidance without eliciting extrapyramidal side effects, highlighting their novel mechanism of action and potential therapeutic benefits in psychiatric disorders (Wise et al., 1987).
Antidepressant Applications
Another area of interest is the development of compounds with antidepressant properties. Studies have synthesized and evaluated compounds for their effectiveness in standard antidepressant assays in animals, identifying candidates that match the efficacy of known antidepressants like imipramine but with fewer side effects, particularly avoiding significant anticholinergic action and not antagonizing the antihypertensive effects of certain medications (Bailey et al., 1985).
Neurokinin-1 Receptor Antagonism
Compounds have been developed with a focus on neurokinin-1 (NK1) receptor antagonism, showing potential for clinical efficacy in treating emesis and depression. These studies highlight the synthesis of orally active, water-soluble compounds that exhibit high affinity for the h-NK1 receptor, demonstrating significant pre-clinical effectiveness (Harrison et al., 2001).
Antimicrobial and Anti-inflammatory Agents
Further research into pyrazole and indole derivatives has explored their antimicrobial and anti-inflammatory properties. New series of compounds have been synthesized and evaluated for their antibacterial and antifungal activities, with selected compounds also screened for anti-inflammatory effects. This research contributes to the development of novel agents that could address resistance issues and provide alternative treatments for infections and inflammatory conditions (Kendre et al., 2015).
Propiedades
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4/c1-11-6-13(3)24(23-11)10-12(2)21-9-16-7-17(20)8-18-14(4)15(5)22-19(16)18/h6-8,12,21-22H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCBFGZCFPKYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)NCC2=C3C(=CC(=C2)F)C(=C(N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide](/img/structure/B4503640.png)
![methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4503646.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503648.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503670.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4503685.png)


![N~1~-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503697.png)
![4-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4503703.png)
![2-(4-fluorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4503706.png)


![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B4503736.png)
![N-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4503744.png)
